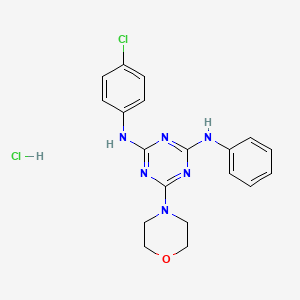
2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride
概要
説明
“2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride” is a chemical compound with the IUPAC name (2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol hydrochloride . It has a molecular weight of 276.09 .
Synthesis Analysis
A series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The compounds being synthesized will be added to the current information of piperidine substituted compounds in the development of drugs .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1 .Chemical Reactions Analysis
The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored under an inert atmosphere at room temperature .科学的研究の応用
Orthometalation of Primary Amines
Primary benzylamines, including those with electron-withdrawing groups such as 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine, have been orthometalated to study their potential in forming complex organometallic structures. These studies reveal the versatility of such amines in synthesizing orthometalated complexes with potential applications in catalysis and organic synthesis (Vicente et al., 1997).
Fluorinating Agent Applications
The compound has been investigated for its use in substituting hydroxyl groups with fluorine atoms in hydroxy-compounds. This application is particularly relevant in the synthesis of fluorinated organic compounds, which are of interest in various fields, including pharmaceuticals and materials science (Bergmann & Cohen, 1970).
Antidepressant Activity
Derivatives of 2-(phenyl)ethylamine have been studied for their antidepressant activity, indicating the potential use of the core structure as a scaffold for developing new therapeutic agents. These studies emphasize the role of halogen and methoxy substituents in enhancing the activity of these compounds (Yardley et al., 1990).
Photoaffinity Probes
Research into 3-aryl-3-(trifluoromethyl)diazirines, closely related to the chemical , has highlighted their application in photoaffinity labeling. These studies have implications for the development of tools for investigating molecular interactions within biological systems (Platz et al., 1991).
Corrosion Inhibitors
Imidazoline derivatives, structurally related to 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These findings point to potential applications in industrial settings where corrosion resistance is crucial (Zhang et al., 2015).
Safety And Hazards
将来の方向性
The synthesized derivatives of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) were evaluated for in vivo analgesic potential . The results indicate that these compounds are useful as analgesics . This suggests that they could be further developed and studied for potential use in pain management .
特性
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAKNVONJAFJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

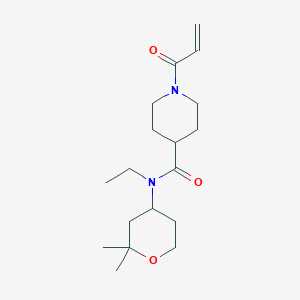

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)
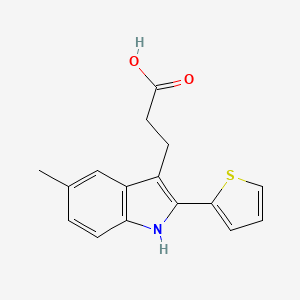
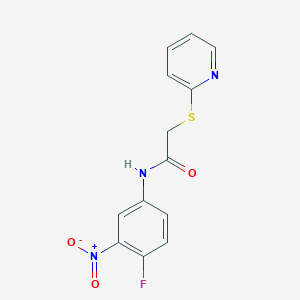

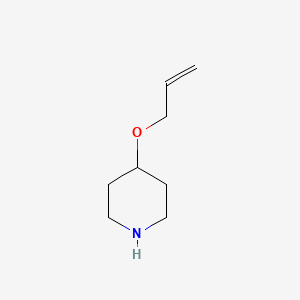
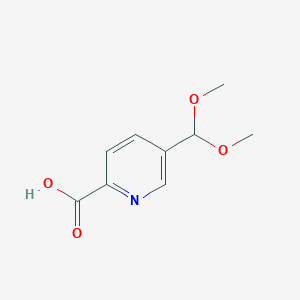
![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)
